molecular formula C21H15FN4O4S B11391480 Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11391480
M. Wt: 438.4 g/mol
InChI Key: YTNSZYZDKFXEBK-UHFFFAOYSA-N
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Description

ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the fluorophenyl group and the benzothiazole moiety in its structure suggests that this compound may exhibit significant pharmacological properties.

Preparation Methods

The synthesis of ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-fluorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then reacted with hydrazine hydrate to yield the dihydropyridazine derivative. This intermediate is further reacted with 2-aminobenzothiazole under specific conditions to obtain the final product. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antiviral agent.

    Medicine: Research indicates that it may possess anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. Additionally, its interaction with DNA or RNA may contribute to its antimicrobial and antiviral properties.

Comparison with Similar Compounds

ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE can be compared with other benzothiazole derivatives, such as:

    2-Aminobenzothiazole: Known for its antimicrobial properties.

    6-Fluorobenzothiazole: Exhibits anticancer activity.

    Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals.

The uniqueness of ETHYL 2-[1-(4-FLUOROPHENYL)-4-OXO-1,4-DIHYDROPYRIDAZINE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct biological activities and potential therapeutic applications.

Properties

Molecular Formula

C21H15FN4O4S

Molecular Weight

438.4 g/mol

IUPAC Name

ethyl 2-[[1-(4-fluorophenyl)-4-oxopyridazine-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C21H15FN4O4S/c1-2-30-20(29)12-3-8-15-17(11-12)31-21(23-15)24-19(28)18-16(27)9-10-26(25-18)14-6-4-13(22)5-7-14/h3-11H,2H2,1H3,(H,23,24,28)

InChI Key

YTNSZYZDKFXEBK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NN(C=CC3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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